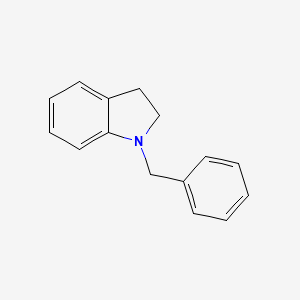

1-Benzylindoline

Übersicht

Beschreibung

1-Benzylindoline is an organic compound with the molecular formula C15H15N It belongs to the class of indoline derivatives, which are known for their diverse biological and chemical properties The structure of this compound consists of an indoline core with a benzyl group attached to the nitrogen atom

Vorbereitungsmethoden

1-Benzylindoline can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-diaminoanthraquinone with this compound-2,3-dione in glacial acetic acid. The reaction mixture is then purified by column chromatography using a hexane/chloroform solvent system to obtain the desired product . Another method involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine is reacted with an appropriate ketone under acidic conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Chemischer Reaktionen

1-Benzylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indoline ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Elimination: The elimination of benzene from protonated this compound has been observed under collision-induced dissociation conditions.

Wissenschaftliche Forschungsanwendungen

1-Benzylindoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and organic materials.

Wirkmechanismus

The mechanism of action of 1-Benzylindoline involves its interaction with various molecular targets and pathways. The compound can undergo proton transfer reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzyl cation transfer from the nitrogen atom to the indoline core is a key step in its reactivity . Additionally, the compound’s ability to undergo electrophilic substitution and oxidation reactions contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

1-Benzylindoline can be compared with other indoline derivatives, such as:

1-Benzylindole: Similar in structure but lacks the saturated nitrogen-containing ring of indoline.

Indole-5-phosphonic acid derivatives: These compounds have a phosphonic acid group attached to the indole ring, providing different chemical properties and reactivity.

3-Hydroxyindolin-2-ones: These derivatives have a hydroxyl group at the 3-position of the indoline ring, which significantly alters their biological activity and chemical behavior.

This compound stands out due to its unique combination of a benzyl group and an indoline core, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Benzylindoline is a compound derived from the indole family, which has garnered significant attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a benzyl group attached to the nitrogen of the indole structure. This modification enhances its lipophilicity and biological activity compared to other indole derivatives.

This compound exhibits potent anticancer properties through various mechanisms:

- Anti-proliferative Effects : Studies indicate that this compound derivatives significantly inhibit the proliferation of cancer cells. For instance, 1-benzyl-indole-3-carbinol has shown approximately 1000-fold enhanced potency in suppressing the growth of human breast cancer cells (MCF-7 and MDA-MB-231) compared to its parent compound, indole-3-carbinol (I3C) .

- Cell Cycle Arrest : The compound induces G1 cell cycle arrest in cancer cells, which is critical for halting tumor progression. This effect is mediated by downregulating key cell cycle regulatory proteins .

- Estrogen Receptor Modulation : In estrogen-responsive breast cancer cells, this compound downregulates estrogen receptor-alpha protein levels, enhancing its efficacy when combined with tamoxifen .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives across various cancer types:

- Breast Cancer : In vivo studies demonstrated that 1-benzyl-I3C effectively inhibited tumor growth in athymic mice xenografted with human breast cancer cells, showcasing its potential as a therapeutic agent .

- Leukemia : Novel derivatives of 1-benzylindole have been evaluated against leukemia cell lines, revealing growth inhibitory effects with GI50 values less than 0.35 µM for certain analogues . These compounds target nucleophosmin 1 (NPM1), a protein implicated in various hematological malignancies.

- Solid Tumors : A panel of studies indicated that various 1-benzylindole derivatives exhibited significant cytotoxicity against solid tumor cell lines, including lung and colon cancers .

Comparative Biological Activity

To better understand the potency of this compound derivatives, the following table summarizes key findings from various studies:

| Compound | Cancer Type | GI50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Benzyl-I3C | Breast Cancer (MCF-7) | 0.05 | G1 Cell Cycle Arrest, Estrogen Receptor Modulation |

| 1-Benzyl-2-methyl-3-indolylmethylene thiobarbituric acid | Leukemia (OCI-AML3) | <0.35 | NPM1 Inhibition |

| 2-Chloro-3-(1-benzyl indol-3-yl)quinoxaline | Ovarian Cancer | - | Tumor Growth Suppression |

Safety and Toxicity

While the biological activities of this compound are promising, safety evaluations are crucial. Studies have indicated potential toxic effects on cardiac function and blood parameters at certain concentrations . Further research is necessary to establish safe dosage levels for therapeutic applications.

Eigenschaften

IUPAC Name |

1-benzyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJGPICKZXXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445202 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61589-14-8 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Benzylindoline in the synthesis of more complex molecules?

A1: this compound serves as a crucial starting material for synthesizing various indole-based compounds with potential biological activity. [, ] For instance, it can be converted to 1-benzyl-2-bromo-1H-indole, a key intermediate in the synthesis of indolo[2,1-a]isoquinolines, a class of compounds known for their antileukemic and antitumor properties. [] This conversion involves transforming the carbonyl group of the oxindole to a bromine atom using phosphorus oxybromide (POBr3). []

Q2: How does this compound contribute to the understanding of spirovinylcyclopropyl oxindole reactions?

A2: While not directly involved, the formation of this compound-2,3-dione (from this compound) is a significant product in the reaction of spirovinylcyclopropyl oxindole with singlet oxygen (1O2). [] This reaction, studied computationally at the MN15L/Def2-TZVP level of theory, proceeds through a complex mechanism involving a dioxolane intermediate. [] Understanding the formation and fate of this compound-2,3-dione helps elucidate the overall reaction pathway and the role of potential catalysts like iodine radicals. []

Q3: Are there any computational studies investigating the interaction of this compound derivatives with biological targets?

A3: Yes, researchers have explored the potential of 3-substituted oxindoles, derivatives of this compound, as inhibitors of PfPK5, a cyclin-dependent kinase (CDK) in Plasmodium falciparum (the parasite responsible for malaria). [] While the specific interactions of this compound itself haven't been modeled, these studies provide valuable insight into how modifications to the oxindole core can influence binding affinity and selectivity for specific biological targets. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.